molecular formula C19H23N3O4 B2635912 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide CAS No. 1797020-46-2

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide

Cat. No.: B2635912
CAS No.: 1797020-46-2
M. Wt: 357.41
InChI Key: BKCWTAMAHADKSP-UHFFFAOYSA-N
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Description

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

This compound and its derivatives have been synthesized and characterized, demonstrating moderate herbicidal and fungicidal activities. The synthesis process involves crystallization in a monoclinic system, with detailed structural characterization through H-1-NMR, C-13-NMR, HRMS, and single-crystal X-ray diffraction. These methods confirmed the crystal's space group and provided insights into its molecular and crystallographic parameters, revealing intramolecular hydrogen bonding and weak intermolecular interactions leading to one-dimensional tapes (Hu Jingqian et al., 2016).

Antimicrobial and Anti-inflammatory Activities

Another research focus has been on the compound's derivatives for potential antimicrobial and anti-inflammatory applications. Synthesized derivatives have been tested for anti-inflammatory activity, with some showing significant effects. These studies include the development of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which were evaluated for their anti-inflammatory properties (K. Sunder et al., 2013).

Molecular Conformations and Hydrogen Bonding

The compound's framework has been utilized in studying different molecular conformations and the role of hydrogen bonding in the structural assembly of its derivatives. This includes the investigation of 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, which exhibit diverse molecular conformations and hydrogen bonding patterns, contributing to various dimensional architectures in their crystalline forms (B. Narayana et al., 2016).

Antioxidant Activity

Exploration into the coordination complexes constructed from pyrazole-acetamide derivatives, including studies on their antioxidant activity, has been conducted. These studies aimed to understand the effect of hydrogen bonding on the self-assembly processes of these complexes and their potential antioxidant applications (K. Chkirate et al., 2019).

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[1-(oxolan-3-yl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-19(2)8-13-4-3-5-16(18(13)26-19)25-12-17(23)21-14-9-20-22(10-14)15-6-7-24-11-15/h3-5,9-10,15H,6-8,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCWTAMAHADKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CN(N=C3)C4CCOC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.